
(4-(pyridin-4-yloxy)phenyl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-(pyridin-4-yloxy)phenyl)boronic acid is an organic compound with the molecular formula C11H10BNO2. It is a member of the boronic acid family, which are known for their versatility in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling . This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further connected to a pyridine ring through an oxygen atom.
Métodos De Preparación
The synthesis of (4-(pyridin-4-yloxy)phenyl)boronic acid typically involves the reaction of 4-bromopyridine with phenylboronic acid under Suzuki-Miyaura coupling conditions . The reaction is catalyzed by palladium and requires a base such as potassium carbonate. The reaction is carried out in an organic solvent like toluene or ethanol, often under reflux conditions. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Análisis De Reacciones Químicas
(4-(pyridin-4-yloxy)phenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding phenols or quinones.
Reduction: Reduction reactions can convert it into corresponding alcohols or amines.
Substitution: It participates in nucleophilic substitution reactions, where the boronic acid group can be replaced by other functional groups.
Cross-Coupling: The most notable reaction is the Suzuki-Miyaura coupling, where it reacts with halides to form biaryl compounds.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol. Major products formed from these reactions include biaryl compounds, phenols, and amines.
Aplicaciones Científicas De Investigación
(4-(pyridin-4-yloxy)phenyl)boronic acid has a wide range of applications in scientific research:
Biology: It serves as a building block for the synthesis of biologically active molecules, including potential drug candidates.
Industry: It is used in the production of advanced materials, including polymers and electronic components.
Mecanismo De Acción
The mechanism of action of (4-(pyridin-4-yloxy)phenyl)boronic acid in Suzuki-Miyaura coupling involves the formation of a palladium complex with the boronic acid group. This complex undergoes transmetalation with an organohalide, followed by reductive elimination to form the desired biaryl product . The molecular targets and pathways involved include the palladium catalyst and the boronic acid group, which facilitate the formation of carbon-carbon bonds.
Comparación Con Compuestos Similares
Similar compounds to (4-(pyridin-4-yloxy)phenyl)boronic acid include other boronic acids such as phenylboronic acid and pyridinylboronic acid . What sets this compound apart is its unique structure, which combines the properties of both phenyl and pyridine rings, making it particularly useful in the synthesis of complex organic molecules. Its ability to participate in a wide range of chemical reactions and its applications in various fields highlight its uniqueness.
Propiedades
Fórmula molecular |
C11H10BNO3 |
|---|---|
Peso molecular |
215.01 g/mol |
Nombre IUPAC |
(4-pyridin-4-yloxyphenyl)boronic acid |
InChI |
InChI=1S/C11H10BNO3/c14-12(15)9-1-3-10(4-2-9)16-11-5-7-13-8-6-11/h1-8,14-15H |
Clave InChI |
FZJIYBQVWBTPCY-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC=C(C=C1)OC2=CC=NC=C2)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-(2,6-dimethylphenyl)-2-[3-methyl-4-(4-methylphenyl)piperazin-1-yl]acetamide](/img/structure/B8653440.png)
![Ethanamine, 2-(diethylphosphino)-N-[2-(diethylphosphino)ethyl]-](/img/structure/B8653448.png)

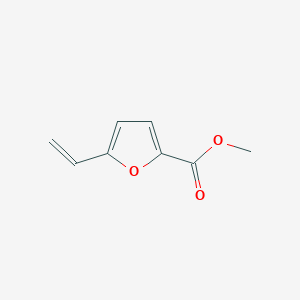
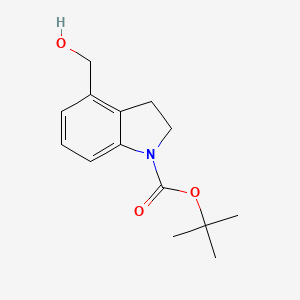
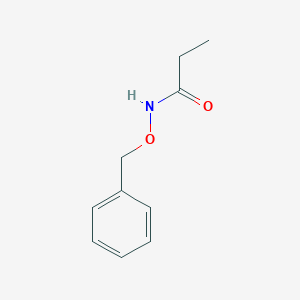

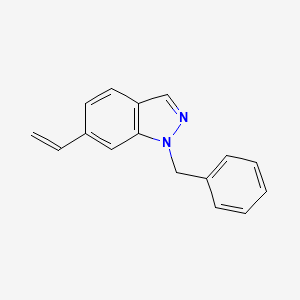
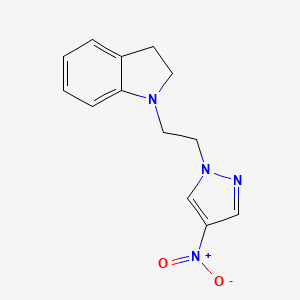

![1-IODO-2-[(METHYLTHIO)METHYL]-BENZENE](/img/structure/B8653526.png)
